molecular formula C31H38ClN5O3 B8320540 Doramapimod hydrochloride CAS No. 1283526-53-3

Doramapimod hydrochloride

Numéro de catalogue: B8320540
Numéro CAS: 1283526-53-3
Poids moléculaire: 564.1 g/mol
Clé InChI: WVPYACKQYUYZGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doramapimod hydrochloride is a useful research compound. Its molecular formula is C31H38ClN5O3 and its molecular weight is 564.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Autoimmune Diseases

Doramapimod has been investigated for its efficacy in treating autoimmune diseases, including rheumatoid arthritis and psoriasis. Clinical trials have shown promising results, indicating that doramapimod can significantly reduce disease activity and improve patient outcomes by modulating immune responses .

Inflammatory Conditions

The compound has demonstrated effectiveness in managing systemic inflammatory response syndrome (SIRS) in equine models. A study showed that doramapimod administration resulted in lower heart rates, reduced rectal temperatures, and decreased levels of inflammatory cytokines following lipopolysaccharide (LPS) challenges in horses . This suggests its potential utility in similar human conditions characterized by acute inflammation.

Chronic Pain Management

Research indicates that doramapimod may also play a role in chronic pain management by targeting the underlying inflammatory processes that contribute to pain syndromes. Its ability to inhibit p38 MAPK could lead to decreased pain perception and improved quality of life for patients suffering from chronic inflammatory pain .

Equine Model of Endotoxemia

A pivotal study involving six healthy Standardbred horses assessed the safety and efficacy of doramapimod in a controlled endotoxemia model. The horses received intravenous administration of doramapimod prior to LPS infusion. Results indicated significant reductions in inflammatory markers and clinical signs of endotoxemia compared to placebo controls. No adverse effects were noted during the study period, highlighting doramapimod's safety profile .

Human Trials

In human clinical trials, doramapimod has shown promise for treating conditions like rheumatoid arthritis. Participants receiving doramapimod exhibited improved clinical outcomes, including reduced joint inflammation and pain scores compared to those receiving placebo treatments. These findings support further investigation into its long-term benefits and safety .

Data Summary

Application AreaKey FindingsStudy Reference
Autoimmune DiseasesReduced disease activity in rheumatoid arthritis
Inflammatory ConditionsLower cytokine levels and improved clinical signs
Chronic Pain ManagementPotential reduction in pain perception
Equine Endotoxemia ModelSafe IV administration; decreased inflammatory response

Propriétés

Numéro CAS

1283526-53-3

Formule moléculaire

C31H38ClN5O3

Poids moléculaire

564.1 g/mol

Nom IUPAC

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea;hydrochloride

InChI

InChI=1S/C31H37N5O3.ClH/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35;/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37);1H

Clé InChI

WVPYACKQYUYZGC-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5.Cl

Origine du produit

United States

Synthesis routes and methods

Procedure details

To 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (6.38 g, 12.1 mmol), 0.1N hydrochloric acid (121 mL) and water (150 mL) was added and dissolved therein. The solvent was removed by lyophilization method to obtain 6.91 g (quantitative) of the captioned compound.
Quantity
121 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.